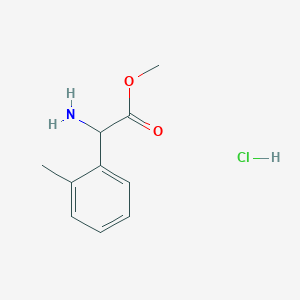

Amino-O-tolyl-acetic acid methyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of amino acid methyl ester hydrochlorides, including structures similar to Amino-O-tolyl-acetic acid methyl ester hydrochloride, can be achieved through reactions involving amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method has been noted for its compatibility with both natural and synthetic amino acids, yielding good to excellent results (Jiabo Li & Y. Sha, 2008).

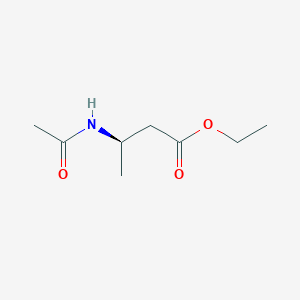

Molecular Structure Analysis

While specific details on the molecular structure analysis of this compound are scarce, the general approach to studying similar compounds involves spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry. These techniques allow for the elucidation of molecular frameworks and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, owing to the active ester and amino groups present in its structure. It can undergo condensation, hydrolysis, and coupling reactions, which are fundamental in synthesizing more complex molecules or modifying its structure for specific applications (A. Shalaby et al., 1997).

Scientific Research Applications

Skin Permeation Enhancements : A study developed novel ionic liquids (ILs) based on amino acids, including methyl amino acid ester hydrochlorides, which showed improved permeation to model drugs. This research highlights the potential utility of such compounds in drug transdermal delivery systems (TDDSs) (Zheng et al., 2020).

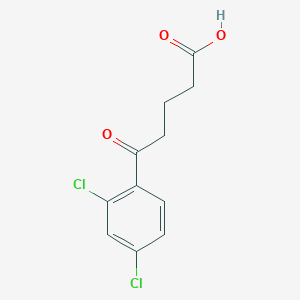

Synthesis and Anti-inflammatory Potency : Another study involved the synthesis of new proteinogenic amino acids conjugates of 2-[2,6-dichlorophenyl-1-amino]phenyl acetic acid "Diclofenac", using amino acid methyl esters. These compounds demonstrated significant anti-inflammatory activity (Shalaby et al., 1998).

Amphoteric Electrolyte Affinity Constants : Research from 1906 investigated the influence of methyl group introduction into an amino acid, including the effect on the corresponding methyl ester. This foundational work provides insight into the chemical properties of such compounds (Johnston, 1906).

Convenient Synthesis Methods : A 2008 study presented a method for preparing amino acid methyl ester hydrochlorides, demonstrating compatibility with various amino acids. This method could be useful in synthesizing a range of similar compounds for research purposes (Li & Sha, 2008).

Antimycobacterial Agents : Research on theophylline-7-acetic acid derivatives with amino acids found that amino acid methyl ester hydrochlorides have potential as lead compounds in developing antimycobacterial agents (Voynikov et al., 2014).

Mechanism of Action

Target of Action

Amino acid methyl esters, in general, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

Mode of Action

It’s known that amino acid methyl esters are prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This process is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .

Biochemical Pathways

Amino acid methyl esters are known to play a role in peptide synthesis , which is a crucial biochemical pathway for protein production in cells.

Pharmacokinetics

The compound is soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Action Environment

The action of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be influenced by environmental factors. For instance, its solubility in DMSO and Methanol suggests that its action, efficacy, and stability may be affected by the solvent environment. Furthermore, its synthesis involves a reaction at room temperature , indicating that temperature could also be a significant environmental factor.

properties

IUPAC Name |

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHYWCEIUBSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191401-35-1 |

Source

|

| Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)